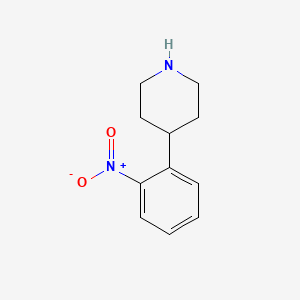
4-(2-Nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
Drug Synthesis
4-(2-Nitrophenyl)piperidine serves as a key intermediate in synthesizing various pharmaceutical agents. Its structural properties allow it to be modified into numerous bioactive compounds, particularly in the development of analgesics and anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit promising anticancer activities. For instance, N-(4'-nitrophenyl)-l-prolinamides synthesized from this compound have demonstrated significant antiproliferative effects against multiple cancer cell lines, including HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric) .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various substituted prolinamides, compounds derived from this compound were found to exhibit cytotoxicity against human cancer cell lines using the MTT assay, highlighting their potential as therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
The compound is widely utilized in organic synthesis as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it a valuable reagent for researchers aiming to develop new chemical entities .
Table 1: Organic Synthesis Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for pharmaceuticals |
| Material Science | Enhances properties of polymers |
| Biochemical Research | Reagent for enzyme activity studies |
| Analytical Chemistry | Used in methods for detecting specific compounds |
Material Science
Polymer Formulation
this compound finds applications in material science, particularly in the formulation of polymers. It enhances properties such as strength and thermal stability, which are crucial for industries like automotive and aerospace .
Biochemical Research
Reagent in Enzyme Studies
This compound acts as a useful reagent in biochemical assays, assisting researchers in studying enzyme activities and protein interactions. This is essential for drug discovery processes where understanding molecular interactions is critical .
Analytical Chemistry
Quality Control Applications
In analytical chemistry, this compound is employed to detect and quantify specific compounds, providing reliable results for quality control across various industries . Its use in chromatography and spectroscopy enhances the accuracy of analytical methods.
Recent Advances and Future Directions
Emerging research continues to explore new derivatives and modifications of this compound to improve its efficacy and selectivity in therapeutic applications. For instance, studies on hybrid compounds that combine nitric oxide donors with piperidine structures are being investigated for their potential in treating cardiovascular diseases and other conditions .
Propriétés
Numéro CAS |
858850-23-4 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 |
Clé InChI |
BBZXWVATPPDPTD-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1CNCCC1C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















